molecular formula C21H19O5P B14235157 Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester CAS No. 440365-93-5

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester

Cat. No.: B14235157
CAS No.: 440365-93-5
M. Wt: 382.3 g/mol
InChI Key: DCPXHFCXCQQLTO-UHFFFAOYSA-N
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Description

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is a chemical compound with the molecular formula C21H21O4P. It is known for its unique structure, which includes a phosphoric acid esterified with a 1-methyl-2-oxo-2-phenylethyl group and two diphenyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
  • Phosphoric acid, diphenyl ester
  • Phosphoric acid, triphenyl ester

Uniqueness

Phosphoric acid, 1-methyl-2-oxo-2-phenylethyl diphenyl ester is unique due to its specific ester groups, which confer distinct chemical and biological properties. Compared to other phosphoric acid esters, it exhibits different reactivity and interactions with biological molecules, making it valuable for specialized applications in research and industry.

Properties

CAS No.

440365-93-5

Molecular Formula

C21H19O5P

Molecular Weight

382.3 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) diphenyl phosphate

InChI

InChI=1S/C21H19O5P/c1-17(21(22)18-11-5-2-6-12-18)24-27(23,25-19-13-7-3-8-14-19)26-20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

DCPXHFCXCQQLTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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